![molecular formula C23H28FN7O2 B2394388 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923109-76-6](/img/structure/B2394388.png)
8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28FN7O2 and its molecular weight is 453.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Antidepressant Potential
- A series of derivatives, including the specified compound, have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds, particularly compound 9, which is closely related to the specified molecule, have shown potential as antidepressant agents in vivo, displaying effects greater than reference drugs like diazepam in pharmacological studies (Zagórska et al., 2016).
Potential in Anxiety and Depression Treatment
- Related imidazo[2,1-f]purine-2,4-dione derivatives have been shown to exhibit anxiolytic-like and antidepressant activities in mouse models. Their potential therapeutic applications in anxiety and depression are based on their interaction with serotonin receptors, particularly the 5-HT1A receptor, suggesting a promising avenue for developing new psychiatric medications (Zagórska et al., 2009).
Comparative Pharmacological Profiles
- Detailed studies on imidazopurine-2,4-dione derivatives have revealed varied functional, pharmacological, and pharmacokinetic properties. This research indicates the significance of structural differences in determining the pharmacological profiles of these compounds, which is crucial for understanding their mechanisms of action and potential therapeutic applications (Partyka et al., 2020).
Metabolic Stability and Cell Permeability
- The metabolic stability and cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which include compounds structurally similar to the specified molecule, have been studied. These properties are critical for the development of effective psychotropic agents, as they influence the drug's absorption and metabolism in the body (Zagórska et al., 2018).
Antihistaminic Activity
- Research on related theophylline derivatives has shown significant antihistaminic activity, demonstrating the potential for these compounds in treating allergic reactions and related conditions (Pascal et al., 1985).
Antagonistic Properties at A3 Adenosine Receptor
- Studies on imidazo[2,1-f]purinones, including derivatives of the specified compound, have indicated potent and selective antagonistic properties at the A3 adenosine receptor. These findings are significant for the development of new therapeutic agents targeting this receptor (Baraldi et al., 2008).
Potential Anticancer Activity
- Synthesis and biological evaluation of some tricyclic triazino and triazolo[4,3-e]purine derivatives, related to the specified compound, have been explored for potential anticancer, anti-HIV-1, and antimicrobial activities. This research highlights the therapeutic potential of these compounds in treating various diseases, including cancer (Ashour et al., 2012).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. . This suggests that our compound could potentially affect similar pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. . It could also potentially inhibit cancer cell growth or act as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O2/c1-16-15-31-19-20(26(2)23(33)27(3)21(19)32)25-22(31)30(16)10-6-9-28-11-13-29(14-12-28)18-8-5-4-7-17(18)24/h4-5,7-8,15H,6,9-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKANWZATYMDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5F)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

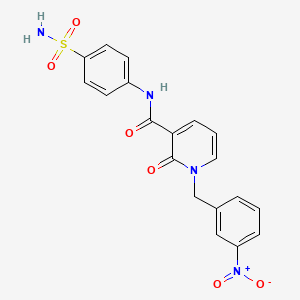
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2394306.png)
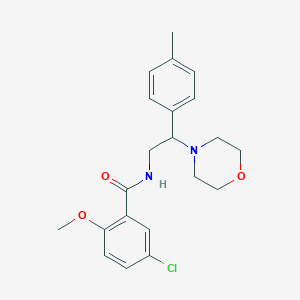
![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)
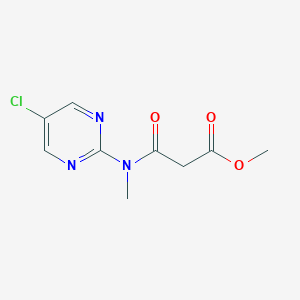
![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)
![tert-Butyl ((2-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B2394316.png)
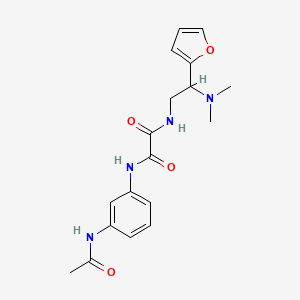
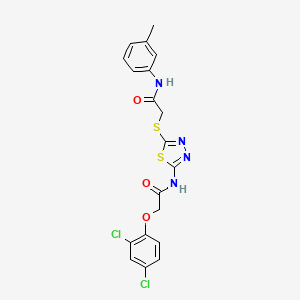
![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)
![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)
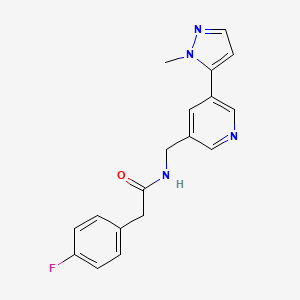
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)